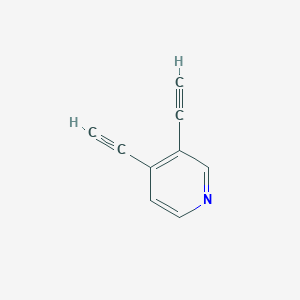

3,4-Diethynylpyridine

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H5N |

|---|---|

Molecular Weight |

127.14 g/mol |

IUPAC Name |

3,4-diethynylpyridine |

InChI |

InChI=1S/C9H5N/c1-3-8-5-6-10-7-9(8)4-2/h1-2,5-7H |

InChI Key |

LJWJSLJVJMPTRD-UHFFFAOYSA-N |

Canonical SMILES |

C#CC1=C(C=NC=C1)C#C |

Origin of Product |

United States |

Synthetic Methodologies for 3,4 Diethynylpyridine and Its Functionalized Derivatives

The primary and most established method for synthesizing diethynylpyridine isomers is the Sonogashira cross-coupling reaction. This palladium-catalyzed reaction provides an efficient means to form carbon-carbon bonds between sp²-hybridized carbon atoms of a halo-pyridine and sp-hybridized carbon atoms of a terminal alkyne.

The synthesis of the parent 3,4-diethynylpyridine is logically achieved through a two-step process starting from a suitable 3,4-dihalopyridine precursor, such as 3,4-dibromopyridine.

Step 1: Sonogashira Cross-Coupling The first step involves the coupling of the dihalopyridine with a protected alkyne, most commonly trimethylsilylacetylene (B32187) (TMSA). This reaction is catalyzed by a palladium complex, such as bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂), and requires a copper(I) co-catalyst, typically copper(I) iodide (CuI), in the presence of a base like triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA). The reaction is performed in an inert solvent like tetrahydrofuran (B95107) (THF) under an argon or nitrogen atmosphere to yield the bis-silylated intermediate, 3,4-bis((trimethylsilyl)ethynyl)pyridine.

Step 2: Deprotection The subsequent step is the removal of the trimethylsilyl (B98337) (TMS) protecting groups. This is typically accomplished by treating the intermediate with a fluoride (B91410) source, such as tetrabutylammonium (B224687) fluoride (TBAF), in a solvent like THF. This yields the final this compound product.

The synthesis of functionalized derivatives can be achieved by employing a substituted terminal alkyne in the initial Sonogashira coupling step instead of TMSA.

Table 1: Generalized Conditions for the Synthesis of this compound

| Reaction Step | Starting Material | Key Reagents & Catalysts | Typical Conditions | Product |

| Coupling | 3,4-Dihalopyridine | Trimethylsilylacetylene, Pd(PPh₃)₂Cl₂, CuI, Triethylamine | Anhydrous THF, Inert Atmosphere, Room Temp. | 3,4-bis((trimethylsilyl)ethynyl)pyridine |

| Deprotection | 3,4-bis((trimethylsilyl)ethynyl)pyridine | Tetrabutylammonium fluoride (TBAF) | THF, Room Temperature | This compound |

Derivatization and Post Synthetic Modification of the 3,4 Diethynylpyridine Scaffold

The true utility of 3,4-diethynylpyridine lies in the reactivity of its two terminal alkyne functionalities. These groups serve as versatile handles for derivatization and post-synthetic modification (PSM), allowing the scaffold to be incorporated into larger, more complex systems such as polymers, macrocycles, and functional materials. rsc.orgresearchgate.net PSM is a powerful strategy for introducing functional groups that might not be compatible with the initial synthesis conditions. rsc.org

The derivatization can occur at one or both of the ethynyl (B1212043) groups, enabling the creation of a diverse range of structures. Key modification strategies include further cross-coupling reactions, cycloadditions, and polymerization.

Sonogashira Cross-Coupling: The terminal alkyne protons of this compound can readily participate in further Sonogashira reactions with various aryl or vinyl halides. This allows for the extension of the π-conjugated system, a critical aspect in the development of materials for electronics and photonics. researchgate.net

Cycloaddition Reactions: The alkyne groups are excellent substrates for cycloaddition reactions. The most prominent example is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." metu.edu.tr This reaction allows for the efficient and regioselective formation of 1,2,3-triazole rings by reacting the alkyne with an organic azide. This method is widely used to attach a vast array of functional moieties.

Oxidative Coupling: In the presence of a copper catalyst, such as copper(I) chloride, and an oxidant (typically oxygen), the terminal alkyne groups can undergo Hay oxidative coupling. semanticscholar.org This reaction forms a butadiyne linkage (a 1,3-diyne), which can be used to synthesize symmetric dimers or to create poly(aryleneethynylene)s, a class of conjugated polymers. semanticscholar.org

Polymerization: this compound can serve as a monomer in various polymerization reactions. Besides oxidative coupling, it can be used to prepare hyper-cross-linked polyacetylene networks. researchgate.net These porous organic polymers have applications in gas sorption and separation. The pyridine (B92270) nitrogen atom within the polymer network can act as a basic and hydrophilic site, influencing the material's properties. researchgate.net

Thiol-yne Reaction: The triple bonds of the ethynyl groups can undergo radical addition with thiols. The thiol-yne reaction can proceed in a stepwise manner, potentially adding one or two thiol molecules across each triple bond, leading to vinyl sulfide (B99878) or dithioether linkages, respectively. This post-synthetic modification is useful for altering the electronic properties and solubility of polymers containing the diethynylpyridine unit. researchgate.net

Table 2: Key Derivatization Reactions of the this compound Scaffold

| Reaction Type | Reagents | Resulting Functional Group / Linkage | Application |

| Sonogashira Coupling | Aryl/Vinyl Halide, Pd/Cu catalyst, Base | Aryl/Vinyl-alkyne | Extension of π-conjugation |

| CuAAC (Click Chemistry) | Organic Azide (R-N₃), Cu(I) catalyst | 1,4-disubstituted 1,2,3-Triazole | Functionalization with diverse groups |

| Hay Oxidative Coupling | Cu(I) catalyst, Oxygen/Air | Butadiyne (-C≡C-C≡C-) | Synthesis of dimers and polymers |

| Polymerization | Various catalysts | Poly(aryleneethynylene)s | Creation of porous organic polymers |

| Thiol-yne Reaction | Thiol (R-SH), Radical initiator | Vinyl sulfide / Dithioether | Polymer modification |

Advanced Spectroscopic and Structural Characterization of 3,4 Diethynylpyridine Systems

X-ray Crystallographic Analysis of Solid-State Architectures

X-ray crystallography provides definitive insights into the three-dimensional arrangement of molecules within a crystal lattice. This technique is crucial for understanding how the individual molecules of 3,4-diethynylpyridine self-assemble in the solid state, governed by a variety of intermolecular forces. While specific crystallographic data for this compound is not extensively detailed in the provided search results, analysis of analogous structures, such as diethynyl-substituted aromatics and pyridine (B92270) derivatives, allows for a comprehensive understanding of the expected structural characteristics.

In the solid state, the this compound molecule is expected to be largely planar, with the two rigid ethynyl (B1212043) (–C≡CH) groups lying in the same plane as the pyridine ring to maximize electronic conjugation. The molecular conformation is stabilized by a network of non-covalent interactions that dictate the supramolecular architecture. rsc.org

Key intermolecular interactions anticipated in the crystal structure include:

C—H⋯N Hydrogen Bonds: The acidic terminal alkyne protons (≡C–H) can act as hydrogen bond donors, interacting with the lone pair of the nitrogen atom on the pyridine ring of an adjacent molecule. This is a common and influential interaction in the crystal engineering of nitrogen-containing heterocyclic compounds. epa.gov

C—H⋯π Interactions: The terminal alkyne protons can also interact with the π-electron cloud of the pyridine ring of a neighboring molecule. Similarly, the protons on the pyridine ring can form contacts with the π-system of the alkyne groups. Such interactions are known to play a significant role in the packing of molecules containing ethynyl functionalities. nih.gov

π–π Stacking Interactions: The planar pyridine rings can stack upon one another in a face-to-face or offset fashion. These interactions are driven by electrostatic and van der Waals forces and are critical in organizing aromatic molecules into columnar or layered structures. rsc.org The extent and geometry of this stacking are influenced by the presence and position of the ethynyl substituents.

These varied interactions collectively contribute to the thermodynamic stability of the crystal lattice. nih.gov The interplay between these forces determines the final solid-state structure.

The combination of directional hydrogen bonds and weaker, less directional forces like π–π and C—H⋯π interactions leads to complex and well-defined packing arrangements. mdpi.com In analogous structures like 4,4′-diethynylbiphenyl, weak C—H⋯π contacts are shown to generate extensive three-dimensional networks. nih.gov For this compound, it is plausible that C—H⋯N hydrogen bonds form primary one-dimensional chains or dimeric motifs. These primary structures are then further organized into two- or three-dimensional architectures by the weaker π–π stacking and C—H⋯π interactions, potentially forming interlinked columns or layered sheets. nih.gov The specific packing polymorphism would depend on crystallization conditions, as subtle changes can favor different arrangements of these competing intermolecular forces. researchgate.net

Spectroscopic Probes for Electronic Structure and Conjugation Pathways

Spectroscopic techniques are indispensable for probing the electronic properties and bonding characteristics of this compound, both in solution and in the solid state. Each method provides unique information regarding the molecule's electronic structure, vibrational modes, and dynamic behavior.

The UV-Vis absorption spectrum of this compound is characterized by electronic transitions within the conjugated π-system. The spectrum is expected to display distinct absorption bands corresponding to different types of electronic excitations.

π→π* Transitions: These are typically high-intensity absorptions arising from the excitation of electrons from bonding π orbitals to antibonding π* orbitals. The extended conjugation between the pyridine ring and the two ethynyl groups lowers the energy gap for these transitions, resulting in absorption maxima at longer wavelengths compared to unsubstituted pyridine. Theoretical studies on similar styrylpyridine systems confirm that such substitutions significantly affect the absorption wavelengths. nih.gov

n→π* Transitions: This type of transition involves the excitation of a non-bonding electron from the nitrogen atom's lone pair to an antibonding π* orbital. These transitions are characteristically of much lower intensity than π→π* transitions and appear as a weak shoulder or a distinct band at the longest wavelength edge of the absorption spectrum.

The solvent environment can influence the position of these absorption bands; polar solvents may cause shifts in the n→π* transition. researchgate.net

| Transition Type | Expected Wavelength Range (nm) | Relative Intensity | Associated Moiety |

|---|---|---|---|

| π→π | 250-300 | High | Pyridine-Diethynyl Conjugated System |

| n→π | >300 | Low | Pyridine Nitrogen Lone Pair |

Vibrational spectroscopy, including both Raman and IR techniques, provides a detailed fingerprint of the molecule by probing its characteristic bond vibrations. For this compound, the spectra are dominated by features from the pyridine ring and the two terminal alkyne groups.

Pyridine Moieties: The pyridine ring exhibits several characteristic vibrational modes. Intense bands corresponding to ring stretching (ν(C=C) and ν(C=N)) are typically observed in the 1400-1600 cm⁻¹ region. A strong, sharp band around 1000 cm⁻¹, attributed to the symmetric ring breathing mode, is a hallmark of the pyridine ring in Raman spectra. researchgate.net

Ethynyl Moieties: The alkyne functional groups give rise to highly characteristic and easily identifiable peaks.

ν(≡C-H) Stretch: A sharp, strong absorption band typically appears in the region of 3300-3250 cm⁻¹ in the IR spectrum, corresponding to the stretching of the terminal C-H bond.

ν(C≡C) Stretch: The carbon-carbon triple bond stretch gives a sharp signal of variable intensity in the 2150-2100 cm⁻¹ range. Due to the molecule's asymmetry, this mode is expected to be active in both IR and Raman spectra.

The specific frequencies of these vibrations can be subtly influenced by intermolecular interactions in the solid state. ruc.dk

| Vibrational Mode | Description | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| ν(≡C-H) | Terminal Alkyne C-H Stretch | 3300 - 3250 |

| ν(C≡C) | Alkyne C≡C Stretch | 2150 - 2100 |

| ν(C=C), ν(C=N) | Pyridine Ring Stretches | 1600 - 1400 |

| - | Pyridine Ring Breathing | ~1000 |

NMR spectroscopy is a powerful tool for confirming the molecular structure of this compound in solution. Both ¹H and ¹³C NMR provide distinct information about the chemical environment of each atom.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on all carbon atoms in the molecule. It would show distinct signals for the five carbons of the pyridine ring and the four carbons of the two ethynyl groups. The chemical shifts of the sp-hybridized alkyne carbons are characteristic, typically appearing in the 70-90 ppm range.

Changes in chemical shifts upon protonation or coordination of the pyridine nitrogen can provide further insight into the electronic structure. pw.edu.pl

| Nucleus | Proton Type | Expected Chemical Shift (δ, ppm) |

|---|---|---|

| ¹H | Pyridine Ring Protons | 7.5 - 9.0 |

| ¹H | Alkyne Protons (≡C-H) | 3.0 - 3.5 |

| ¹³C | Pyridine Ring Carbons | 120 - 155 |

| ¹³C | Alkyne Carbons (-C≡C-) | 70 - 90 |

Inability to Fulfill Request for Detailed Article on "this compound"

A comprehensive search for specific theoretical and computational data on the chemical compound this compound has yielded insufficient information to construct the detailed scientific article as requested.

Despite extensive efforts to locate published research containing the necessary computational chemistry data, specific details regarding the molecular and electronic structure, as well as the quantum chemical properties and reactivity profile of this compound, remain unavailable in the public domain. The user's request stipulated a focused article structured around advanced spectroscopic and structural characterization, including data-rich sections on Density Functional Theory (DFT) calculations.

The required information, such as optimized molecular geometries (bond lengths and angles), Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, Mulliken atomic charges, and molecular electrostatic potential maps, could not be found for this compound. While general principles of computational chemistry and data for analogous pyridine derivatives were accessible, the strict requirement to focus solely on this compound prevents the substitution of data from related compounds.

Therefore, without the foundational data necessary to generate the specified data tables and in-depth analysis, it is not possible to produce an article that is both scientifically accurate and compliant with the user's explicit instructions.

Polymerization and Fabrication of 3,4 Diethynylpyridine Based Materials

Synthesis of Conjugated Polymers

Conjugated polymers are characterized by a backbone of alternating single and multiple bonds, which results in delocalized π-electrons. This electronic structure imparts unique optical and electronic properties, making them suitable for applications in fields such as organic electronics and sensor technology. The incorporation of 3,4-diethynylpyridine into these polymer chains can further enhance or modify these properties due to the presence of the nitrogen atom in the pyridine (B92270) ring.

Poly(aryleneethynylene)s (PAEs) are a class of conjugated polymers that contain aromatic rings linked by acetylene (B1199291) units. The synthesis of PAEs incorporating this compound units has been successfully achieved through metal-catalyzed cross-coupling reactions.

One common method is the Hay's oxidative coupling , which involves the homocoupling of terminal alkynes in the presence of a copper(I) catalyst and an amine base. semanticscholar.orgbanglajol.inforesearchgate.net For instance, the polymerization of 2,5-diethynylpyridine (B1601873) has been demonstrated using CuCl in pyridine to yield a thermally stable polymer. semanticscholar.orgbanglajol.info Although this specific example uses a different isomer, the principle is directly applicable to this compound.

Another powerful technique is the Palladium-catalyzed Sonogashira cross-coupling reaction . This method involves the coupling of a diethynyl monomer, such as this compound, with a dihaloaromatic compound. This approach offers great versatility in designing the polymer backbone by varying the dihaloaromatic comonomer. For example, palladium-catalyzed polycondensation between diiodoferrocenes and diethynyl aromatic compounds, including 2,5-diethynylpyridine, has been shown to produce PAE-type polymers with ferrocene (B1249389) units in the main chain. acs.org These polymers exhibit interesting redox properties and can be converted into semiconducting materials upon doping. acs.org

The resulting polymers are often characterized by their thermal stability and their unique photophysical and electrochemical properties, which are influenced by the pyridine unit in the polymer backbone.

Table 1: Examples of Poly(aryleneethynylene)s with Diethynylpyridine Units and their Properties

| Polymer Structure | Monomers | Polymerization Method | Key Properties | Reference |

|---|---|---|---|---|

| [-(C≡C-py-C≡C)-]n | 2,5-Diethynylpyridine | Hay's Oxidative Coupling | Thermally stable | semanticscholar.orgbanglajol.info |

| [-(Fc-C≡C-py-C≡C)-]n | 1,1'-Diiodoferrocene, 2,5-Diethynylpyridine | Pd-catalyzed Polycondensation | Redox-active, semiconducting upon doping | acs.org |

| [-(C≡C-Ph-C≡C)-]n | 1,4-Diethynylbenzene | Hay's Oxidative Coupling | Thermally stable | semanticscholar.orgbanglajol.info |

| [-(C≡C-hexTh-C≡C)-]n | 2,5-Diethynyl-3-hexylthiophene | Pd-catalyzed Polycondensation | Soluble in organic solvents | acs.org |

Note: 'py' represents a pyridine-2,5-diyl unit, 'Fc' represents a 1,1'-ferrocenylene unit, 'Ph' represents a p-phenylene unit, and 'hexTh' represents a 3-hexylthiophene-2,5-diyl unit. While some examples use the 2,5-isomer, the synthetic routes are analogous for the 3,4-isomer.

Electrochemical polymerization is a versatile method for creating thin, uniform polymer films directly on an electrode surface. nih.gov This technique offers precise control over the film thickness and morphology by adjusting the electrochemical parameters, such as the applied potential or current. researchgate.net The general process involves the oxidation or reduction of the monomer at the electrode surface to generate reactive radical species that then propagate to form a polymer film. rsc.org

For this compound, electropolymerization would likely proceed through the oxidation of the ethynyl (B1212043) groups. The resulting polymer film would be conjugated and potentially electroactive, meaning its electrical and optical properties could be modulated by an applied voltage. The nitrogen atom in the pyridine ring can also be protonated or complexed, offering an additional handle to tune the material's properties. While specific studies on the electrochemical polymerization of this compound are not extensively documented, the principles are well-established for similar monomers like pyrrole (B145914) and thiophene (B33073) derivatives. rsc.orgresearchgate.net The resulting polymer films could find applications in sensors, electrochromic devices, and as coatings for electrodes. rsc.org

Topochemical Polymerization in Solid State

Topochemical polymerization is a solid-state reaction where the crystal packing of the monomer dictates the structure and stereochemistry of the resulting polymer. wikipedia.orgrsc.org This method can lead to the formation of highly crystalline and stereoregular polymers that are often difficult to synthesize using conventional solution-phase techniques. wikipedia.orgrsc.org The reaction is typically initiated by external stimuli such as heat or light. wikipedia.org

For a topochemical polymerization of this compound to occur, the monomer must crystallize in a specific arrangement where the reactive ethynyl groups of adjacent molecules are in close proximity and properly oriented. The polymerization would then proceed through the formation of new covalent bonds between these aligned monomers, creating a well-ordered polymer chain. While the topochemical polymerization of this compound has not been explicitly reported, the polymerization of other diacetylene-containing monomers is well-known. wikipedia.org The success of this method for this compound would depend on achieving the required crystal packing, which can be influenced by factors such as the choice of crystallization solvent and the presence of co-crystallizing agents. A successful topochemical polymerization could yield a highly ordered, conjugated polymer with unique electronic and photonic properties.

Templated Synthesis of Porous Carbon Materials

Porous carbon materials are of great interest for a wide range of applications, including catalysis, adsorption, and energy storage, owing to their high surface area, good chemical stability, and electrical conductivity. mdpi.com The templated synthesis approach allows for the creation of porous carbons with well-defined pore structures. csic.esrsc.org In this method, a carbon precursor is infiltrated into a template (either a hard template like silica (B1680970) or a soft template like a block copolymer), carbonized, and then the template is removed. csic.esrsc.org

This compound has been successfully used as a precursor for the synthesis of pyridine-functionalized mesoporous carbons through a templated approach. acs.org In a typical synthesis, a diethynylpyridine monomer is self-assembled onto a silica template (e.g., SBA-15). acs.org Subsequent heat treatment leads to the cyclotrimerization and carbonization of the diethynylpyridine, forming a robust carbon framework within the silica pores. acs.org After the removal of the silica template with hydrofluoric acid, a porous carbon material with a high surface area and a narrow pore size distribution is obtained. acs.org

The substitution pattern of the ethynyl groups on the pyridine ring has a significant impact on the properties of the final carbon material. acs.org This is attributed to the different self-assembly behavior of the monomers on the silica surface, which in turn affects the structure of the resulting carbon. acs.org The presence of pyridine nitrogen atoms throughout the carbon framework imparts basicity and potential metal-coordinating sites, making these materials promising for applications in catalysis and as adsorbents for CO2. mdpi.comnih.gov

Table 2: Templated Synthesis of Porous Carbons from Diethynylpyridines

| Carbon Precursor | Template | Key Features of Resulting Carbon | Potential Applications | Reference |

|---|---|---|---|---|

| Diethynylpyridines | Silica (SBA-15) | Pyridine-functionalized, mesoporous structure | Catalysis, Adsorption | acs.org |

| Sucrose | Pluronic P123 and TEOS | High surface area, microporous | CO2 Adsorption | nih.gov |

Covalent Organic Frameworks (COFs) from Diethynylpyridine Linkers

Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with well-defined, periodic structures. tcichemicals.commdpi.com They are constructed from organic building blocks (linkers) connected by strong covalent bonds. tcichemicals.commdpi.com The geometry of the linkers determines the topology of the resulting framework. nih.gov COFs are promising materials for gas storage and separation, catalysis, and sensing due to their high porosity, low density, and tunable functionality. tcichemicals.com

The rigid, linear geometry of this compound, along with its reactive terminal alkyne groups, makes it a potentially excellent linker for the construction of COFs. The diethynyl groups can undergo various coupling reactions, such as Glaser coupling, to form the extended network structure of a COF. The pyridine nitrogen atom within the linker can serve as a functional site, imparting basicity to the framework and providing a coordination site for metal ions.

While the direct use of this compound as a primary linker in a reported COF is not widely documented, the principles of COF design suggest its suitability. mdpi.comrsc.org By combining this compound with complementary linkers of different geometries (e.g., trigonal or tetrahedral linkers with appropriate functional groups), it should be possible to design and synthesize novel COFs with unique topologies and properties. The resulting materials would be expected to exhibit high thermal stability and permanent porosity, with the pyridine units lining the pores and influencing the framework's interaction with guest molecules.

Coordination Chemistry and Metal Organic Systems Involving 3,4 Diethynylpyridine

Ligand Design and Metal Complexation Strategies

The design of ligands is a fundamental aspect of coordination chemistry, dictating the ultimate structure and properties of the resulting metal complexes. 3,4-Diethynylpyridine offers multiple coordination sites that can be strategically employed to direct the assembly of desired molecular and supramolecular structures.

Metal-Ethynyl π-Interactions and Pyridyl Nitrogen Coordination

The coordination of this compound to metal centers can occur through two primary modes: σ-donation from the pyridyl nitrogen and π-interactions involving the ethynyl (B1212043) groups. The lone pair of electrons on the pyridyl nitrogen atom readily coordinates to a wide variety of metal ions, forming stable M-N σ-bonds. This interaction is a common feature in the chemistry of pyridine-based ligands.

In addition to the pyridyl nitrogen, the carbon-carbon triple bonds of the ethynyl substituents can engage in π-interactions with metal centers. This type of bonding is particularly prevalent with late transition metals that possess filled d-orbitals, which can back-donate electron density into the π* orbitals of the alkyne. This metal-ethynyl π-interaction can range from a weak interaction to a strong covalent bond, depending on the metal, its oxidation state, and the other ligands present in the coordination sphere. The dual coordination potential of this compound, involving both the nitrogen atom and the ethynyl groups, allows for its versatile role as both a monodentate and a bridging ligand, facilitating the formation of diverse and complex architectures.

Synthesis and Characterization of Mononuclear and Dinuclear Complexes

The reaction of this compound with various metal precursors under controlled stoichiometric conditions can lead to the formation of discrete mononuclear and dinuclear complexes. In mononuclear complexes, a single metal center is coordinated to one or more this compound ligands. The coordination is typically through the pyridyl nitrogen, leaving the ethynyl groups available for further functionalization or to influence the electronic properties of the complex.

Dinuclear complexes, where two metal centers are bridged by one or more this compound ligands, are of particular interest. The ligand can bridge the metal centers in several ways: through the pyridyl nitrogen and one ethynyl group, through both ethynyl groups, or by a combination of these modes. The synthesis of such complexes often involves the careful selection of metal precursors and reaction conditions to control the stoichiometry and prevent the formation of polymeric materials. Characterization of these complexes is typically achieved through a combination of spectroscopic techniques, including NMR and IR spectroscopy, mass spectrometry, and single-crystal X-ray diffraction, which provides definitive structural information.

| Complex Type | Metal Center | Bridging Mode | Reference |

| Dinuclear | Au(I) | μ-(C≡C)₂Py | acs.org |

| Dinuclear | Re(I) | μ-helicene-bis-bipyridine | nih.gov |

| Dinuclear | Ru(II) | μ-diazafluorene based | nih.gov |

Construction of Organometallic Networks and Coordination Polymers

The ability of this compound to act as a rigid, multifunctional linker makes it an excellent building block for the construction of extended organometallic networks and coordination polymers. These materials are of significant interest due to their potential applications in areas such as catalysis, gas storage, and molecular sensing.

Silver(I) and Gold(I) Complexes as Building Blocks

Silver(I) and gold(I) ions are particularly well-suited for the construction of coordination polymers with alkynyl ligands due to their preference for linear or near-linear coordination geometries and their strong affinity for π-systems. The interaction of Ag(I) and Au(I) with the ethynyl groups of this compound can lead to the formation of stable M-C σ-bonds or π-complexes, which serve as the primary linkages in the resulting network structures.

In these systems, the this compound ligand can bridge multiple metal centers, creating one-, two-, or three-dimensional networks. The pyridyl nitrogen can also participate in coordination, leading to more complex and robust architectures. The resulting organometallic networks often exhibit interesting photophysical properties, such as luminescence, which can be tuned by modifying the metal center or the organic ligand.

Influence of Ligand Geometry and Counter Anions on Network Topology

Counter anions play a crucial role in balancing the charge of the cationic metal centers and can also act as templates or structure-directing agents. rsc.org The size, shape, and coordination ability of the anion can significantly impact the packing of the coordination polymer and can even become incorporated into the framework itself, bridging metal centers or participating in hydrogen bonding interactions that stabilize the network. rsc.org The interplay between the ligand geometry and the choice of counter anion provides a powerful tool for the rational design and synthesis of coordination polymers with desired topologies and properties.

| Factor | Influence on Network Topology |

| Ligand Geometry | Directs the connectivity and dimensionality of the network. The rigid, angular nature of this compound can lead to predictable framework structures. |

| Counter Anions | Balance charge, act as templates, and can be incorporated into the framework, influencing packing and stability through coordination or hydrogen bonding. |

Incorporation into Redox-Active Organometallic Architectures

The incorporation of redox-active components into organometallic architectures is a rapidly growing area of research, with potential applications in molecular electronics, catalysis, and energy storage. The this compound ligand can be integrated into such systems, where either the ligand itself, the metal center, or both can participate in reversible electron transfer processes.

The electron-withdrawing nature of the pyridine (B92270) ring and the ethynyl groups can influence the redox potential of the metal center to which it is coordinated. Furthermore, the extended π-system of the ligand can facilitate electron delocalization, which is a desirable feature for redox-active materials. By carefully selecting the metal and co-ligands, it is possible to design and synthesize organometallic architectures based on this compound with tailored electrochemical properties. The study of these systems, often by techniques such as cyclic voltammetry, provides valuable insights into their electronic structure and their potential for use in redox-based applications. While specific examples for this compound are still emerging, the principles established with related pyridine-based and redox-active ligands suggest a promising future for this compound in the development of advanced functional materials.

Insufficient Information to Generate Article on this compound

Following a comprehensive search of available scientific literature, it has been determined that there is a significant lack of specific published research on the chemical compound This compound within the detailed contexts requested by the user's outline. The existing body of work on the supramolecular chemistry and crystal engineering of diethynylpyridines focuses almost exclusively on its isomers, primarily 3,5-diethynylpyridine and 2,6-diethynylpyridine .

Detailed investigations into non-covalent interactions such as hydrogen and halogen bonding, π-π stacking, cocrystal formation, and the design of host-guest systems have been conducted for these related isomers. For example, extensive data exists on the formation of cocrystals between 3,5-diethynylpyridine and various halogen bond donors, providing insight into I···N and Br···N interactions. nsf.goviucr.orgnsf.govresearchgate.netnih.gov Similarly, the role of other diethynylpyridine isomers in forming self-assembled structures and metal-organic frameworks is well-documented. mdpi.comnih.gov

However, specific research findings concerning This compound are not sufficiently available to populate the sections and subsections of the provided outline in a thorough, informative, and scientifically accurate manner. Generating an article under these constraints would not meet the required standards of quality and accuracy.

Therefore, this article cannot be generated as requested due to the absence of specific data for the subject compound, "this compound." An article on the broader topic of diethynylpyridines, focusing on the well-studied isomers, would be possible if the user wishes to proceed with an adjusted scope.

Supramolecular Chemistry and Crystal Engineering of 3,4 Diethynylpyridine

Host-Guest Chemistry and Molecular Recognition Phenomena

Investigation of Guest Encapsulation and Release Mechanisms

The investigation into the guest encapsulation and release mechanisms of host structures derived from 3,4-diethynylpyridine is a specialized area within supramolecular chemistry. Research has primarily focused on the integration of diethynylpyridine moieties into larger, more complex architectures, such as metallosupramolecular cages, rather than the host-guest chemistry of the parent this compound molecule itself. These studies provide insight into how the geometric and electronic properties of the diethynylpyridine unit contribute to the formation of cavities capable of encapsulating guest molecules.

Encapsulation in Metallosupramolecular Cages

A significant body of research explores the use of ligands incorporating diethynylpyridine units for the self-assembly of M₂L₄ nanocapsules, where 'M' represents a metal ion (commonly Palladium(II) or Platinum(II)) and 'L' is a bidentate ligand. These cages possess well-defined internal cavities that can serve as hosts for various guest molecules.

For instance, metallosupramolecular cages with the general formula [M₂(L)₄][X]₄ have been synthesized using bidentate ligands derived from diethynylpyridine, such as 1,3-bis(pyridin-3-ylethynyl)-5-methoxybenzene (L¹) and 2,6-(pyridin-3-ylethynyl)-4-methoxyaniline (L²). mdpi.com These cages have demonstrated the ability to encapsulate guest molecules within their internal cavities. mdpi.com

A key finding in this area is the encapsulation of the square planar metal complex [PtCl₄]²⁻ by a tetracationic cage, [Pd₂(L²)₄][OTf]₄ (where OTf is trifluoromethanesulfonate). mdpi.com The successful encapsulation in this system is attributed to a combination of factors:

Electrostatic Interactions: A strong attraction exists between the positively charged (dicationic) host cage and the negatively charged (dianionic) guest molecule. mdpi.com

Hydrogen Bonding: The ligand L² contains amino groups that point inward into the cavity. These groups form hydrogen bonds with the encapsulated guest, providing additional stability to the host-guest complex. mdpi.com

The encapsulation process was confirmed through various analytical techniques, including ¹H NMR spectroscopy and electrospray mass spectrometry. mdpi.com The formation of the host-guest complex resulted in noticeable shifts in the NMR spectrum, particularly a downfield shift for the inward-pointing hydrogen atoms of the amino groups, indicating their interaction with the guest. mdpi.com

| Host Cage Components | Guest Molecule | Primary Driving Forces for Encapsulation |

| Pd(II) ions, 2,6-(pyridin-3-ylethynyl)-4-methoxyaniline (L²) | [PtCl₄]²⁻ | Electrostatic interactions, Hydrogen bonding from endohedral amino groups |

Guest Release Mechanisms

The release of encapsulated guests from these diethynylpyridine-based host systems is a less explored area in the available research. However, studies on the dynamic nature of these assemblies provide some clues.

Variable temperature ¹⁹F-NMR studies on a [Pd₂(L¹)₄][OTf]₄ cage revealed that encapsulated triflate anions exchange with free anions in solution. mdpi.com This suggests a dynamic equilibrium where guests can enter and exit the cavity. The rate of this exchange was found to be slower in a related cage featuring the L² ligand, which possesses endohedral amine groups. This observation implies that the hydrogen bonding interactions that strengthen encapsulation also hinder the release of the guest. mdpi.com

While specific stimuli-triggered release mechanisms (such as pH, light, or temperature changes) for host systems based on the parent this compound are not detailed in the reviewed literature, the principles of dynamic covalent chemistry and non-covalent interactions that govern the formation of these cages suggest that altering the environmental conditions could potentially be used to trigger guest release. For example, a change in solvent polarity or pH could disrupt the electrostatic and hydrogen bonding interactions, leading to the disassembly of the host or the expulsion of the guest. Further research is required to develop and investigate specific and controlled release mechanisms for these systems.

It is important to note that the direct investigation of guest encapsulation and release by the parent this compound or simple polymers derived from it is not prominently featured in the current scientific literature. The focus remains on its utility as a rigid building block in more elaborate supramolecular constructs.

Applications of 3,4 Diethynylpyridine in Advanced Functional Materials

Organic Electronic and Optoelectronic Materials

The integration of π-conjugated systems, such as those potentially formed from 3,4-Diethynylpyridine, is a cornerstone of organic electronic and optoelectronic materials. The extended conjugation allows for the delocalization of electrons, which is essential for charge transport and for tailoring the optical properties of materials.

Molecular Conductors and Wires

The linear and rigid nature of the ethynyl (B1212043) groups in this compound makes it a candidate for the construction of molecular wires. In theory, polymers or oligomers of this compound could facilitate charge transport along the molecular backbone. The pyridine (B92270) nitrogen could further influence conductivity by modulating the electronic properties of the system or by providing a site for coordination to metal electrodes. However, there is a lack of specific research detailing the synthesis and conductive properties of molecular conductors or wires derived from this compound.

Molecular Diodes and Switches

Molecular diodes and switches are fundamental components of molecular-scale electronics. The intrinsic asymmetry provided by the nitrogen atom in the pyridine ring of this compound could theoretically lead to rectifying behavior in a molecular junction, a key characteristic of a diode. Furthermore, the electronic properties of molecules containing this unit could potentially be altered by external stimuli such as light or an electric field, leading to switching behavior. Research on related pyridine-containing molecules suggests this potential, but specific studies on this compound-based molecular diodes or switches are not available.

Nonlinear Optical (NLO) Materials

Nonlinear optical materials are crucial for applications in photonics and optoelectronics, including frequency conversion and optical switching. The NLO response of a molecule is governed by its hyperpolarizability, which is often enhanced in molecules with significant charge asymmetry and extended π-conjugation.

Development of Materials with Tunable NLO Responses

The development of materials with tunable NLO responses is a significant area of research. In principle, the NLO properties of materials based on this compound could be tuned by chemical modification. For instance, the introduction of various donor or acceptor groups on the pyridine ring or at the terminus of the ethynyl groups could modulate the intramolecular charge transfer characteristics and, consequently, the NLO response. Despite this theoretical potential, there is no specific research available on the synthesis and characterization of such tunable NLO materials derived from this compound.

Materials for Chemical Sensing (excluding biological sensing)

The pyridine nitrogen atom in this compound offers a potential binding site for analytes, making it a candidate for use in chemical sensors. Interaction with a target analyte could lead to a change in the electronic or photophysical properties of a material incorporating this unit, providing a detectable signal. For example, coordination of a metal ion to the pyridine nitrogen could alter the fluorescence or absorption spectrum of a conjugated system containing the this compound moiety. While the use of pyridine-based ligands in chemical sensing is well-established, specific applications of this compound in non-biological chemical sensing have not been reported in the available literature.

Future Research Directions and Emerging Paradigms

Development of Novel Synthetic Routes to Access Underexplored Derivatives

The advancement of research into 3,4-diethynylpyridine and its applications is intrinsically linked to the development of efficient and versatile synthetic methodologies. Current synthetic strategies often involve multi-step processes that can be cumbersome and may not be amenable to the introduction of a wide range of functional groups. Future efforts will likely focus on the development of novel, more direct synthetic routes.

A key area of exploration will be the use of modern cross-coupling reactions to introduce the ethynyl (B1212043) moieties onto a pre-functionalized pyridine (B92270) core. This could involve, for example, Sonogashira coupling of a di-halogenated or di-triflated pyridine precursor with protected acetylene (B1199291) reagents. The regioselectivity of such reactions on 3,4-disubstituted pyridines will be a critical aspect to investigate and control.

Furthermore, the development of one-pot or tandem reaction sequences that allow for the direct synthesis of functionalized this compound derivatives from simple starting materials would be a significant breakthrough. This could involve innovative cyclization or aromatization reactions that build the pyridine ring with the ethynyl groups already in place. The exploration of C-H activation methodologies to directly introduce ethynyl groups onto the pyridine ring is another promising, albeit challenging, avenue.

The ability to synthesize a diverse library of this compound derivatives with various substituents on the pyridine ring is crucial for fine-tuning their electronic, optical, and coordination properties for specific applications.

Integration into Multi-Functional Supramolecular Architectures

The rigid, linear geometry of the ethynyl groups, combined with the coordinating ability of the pyridine nitrogen, makes this compound an excellent building block for the construction of multi-functional supramolecular architectures. The ethynyl groups can participate in a variety of non-covalent interactions, including hydrogen bonding, halogen bonding, and π-stacking, while the pyridine nitrogen can coordinate to metal centers.

Future research will likely focus on leveraging these properties to design and synthesize novel supramolecular polymers, metal-organic frameworks (MOFs), and discrete molecular assemblies with tailored functionalities. For instance, the incorporation of this compound into polymeric structures could lead to materials with interesting photophysical or electronic properties, potentially for applications in organic electronics or sensing.

In the context of MOFs, this compound could act as a versatile linker, leading to frameworks with unique topologies and pore environments. The presence of the pyridine nitrogen within the linker could allow for post-synthetic modification of the MOF, introducing catalytic sites or other functional groups.

The self-assembly of this compound with other molecular components through a combination of coordination and non-covalent interactions could lead to the formation of complex and functional supramolecular systems. These could include molecular cages for guest encapsulation or stimuli-responsive materials that change their properties in response to external signals.

Exploration of Advanced Catalytic Applications of this compound-Derived Ligands

The pyridine moiety is a well-established coordinating group in catalysis, and the introduction of ethynyl substituents at the 3 and 4 positions can significantly modulate the electronic and steric properties of the resulting metal complexes. The electron-withdrawing nature of the ethynyl groups is expected to influence the Lewis acidity of the coordinated metal center, which could lead to enhanced catalytic activity or selectivity in various organic transformations.

Future research in this area will focus on the synthesis of novel transition metal complexes bearing this compound-based ligands and the evaluation of their catalytic performance. A key area of interest will be the development of bidentate or pincer-type ligands derived from this compound, where the ethynyl groups are further functionalized to provide additional coordination sites.

These new catalytic systems could find applications in a wide range of reactions, including cross-coupling reactions, hydrogenation, and polymerization. The unique steric environment created by the 3,4-disubstitution pattern could also lead to novel selectivities that are not achievable with other pyridine-based ligands.

Furthermore, the ethynyl groups themselves can be reactive and could participate in catalytic cycles, opening up the possibility of developing novel cooperative catalytic systems where both the metal center and the ligand are actively involved in the transformation.

Theoretical Prediction and Experimental Validation of Enhanced Material Performance

Computational modeling and theoretical predictions will play a crucial role in guiding the rational design of new materials based on this compound. Density Functional Theory (DFT) and other computational methods can be used to predict the electronic structure, optical properties, and reactivity of both the isolated molecule and its assemblies.

Future research will involve a close synergy between theoretical predictions and experimental validation. For example, computational screening of a virtual library of this compound derivatives could identify promising candidates for specific applications, such as organic light-emitting diodes (OLEDs) or nonlinear optical materials. These theoretical predictions would then be validated through the synthesis and characterization of the most promising candidates.

Theoretical studies can also provide valuable insights into the self-assembly behavior of this compound, helping to understand the driving forces behind the formation of specific supramolecular architectures. This understanding is essential for the rational design of materials with desired structures and properties.

By combining theoretical modeling with experimental synthesis and characterization, researchers can accelerate the discovery and development of new high-performance materials based on the this compound scaffold.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.